molecular formula C22H22N2O3S B2550046 6-methoxy-2-{4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzoyl}-1,2,3,4-tetrahydroisoquinoline CAS No. 1251635-01-4

6-methoxy-2-{4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzoyl}-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2550046
CAS No.: 1251635-01-4
M. Wt: 394.49
InChI Key: DAQCHXCQONXQNF-UHFFFAOYSA-N
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Description

6-methoxy-2-{4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzoyl}-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that features a thiazole ring, a benzoyl group, and a tetrahydroisoquinoline core

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-2-{4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzoyl}-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the benzoyl group and the tetrahydroisoquinoline core. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize waste. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production while maintaining consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-2-{4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzoyl}-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole ring and the benzoyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

6-methoxy-2-{4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzoyl}-1,2,3,4-tetrahydroisoquinoline has a broad range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to 6-methoxy-2-{4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzoyl}-1,2,3,4-tetrahydroisoquinoline include other thiazole derivatives and tetrahydroisoquinoline-based molecules. Examples include:

  • 2-methylthiazole
  • 4-methyl-1,3-thiazole
  • 1,2,3,4-tetrahydroisoquinoline

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group, thiazole ring, and benzoyl group allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.

Properties

IUPAC Name

(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-[4-[(4-methyl-1,3-thiazol-2-yl)methoxy]phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S/c1-15-14-28-21(23-15)13-27-19-6-3-16(4-7-19)22(25)24-10-9-17-11-20(26-2)8-5-18(17)12-24/h3-8,11,14H,9-10,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAQCHXCQONXQNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)COC2=CC=C(C=C2)C(=O)N3CCC4=C(C3)C=CC(=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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